BenchChemオンラインストアへようこそ!

PF-06815189

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

Procure PF-06815189 for definitive PDE2A research. Engineered via late-stage microsomal oxidation for reduced CYP450-dependent clearance and lower DDI risk via renal elimination—critical for in vivo co-administration studies. Superior selectivity (>1000x over PDE5) ensures phenotype causality. Detailed multi-species PK data supports robust PK/PD modeling.

Molecular Formula C19H17F3N6O2
Molecular Weight 418.38
Cat. No. B1193412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06815189
SynonymsPF-06815189;  PF 06815189;  PF06815189; 
Molecular FormulaC19H17F3N6O2
Molecular Weight418.38
Structural Identifiers
SMILESO=C1NC(C)=NN2C1=C(CO)N=C2C3=C(C4=CC=C(C(F)(F)F)C=C4)N(C)N=C3C
InChIInChI=1S/C19H17F3N6O2/c1-9-14(17-24-13(8-29)16-18(30)23-10(2)26-28(16)17)15(27(3)25-9)11-4-6-12(7-5-11)19(20,21)22/h4-7,29H,8H2,1-3H3,(H,23,26,30)
InChIKeyXLTUOMBYHVTYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06815189: A Highly Potent and Selective PDE2A Inhibitor with a Unique Metabolic Profile Engineered for Reduced Drug-Drug Interaction Risk


PF-06815189 is a potent, selective small-molecule inhibitor of phosphodiesterase 2A (PDE2A), with an IC50 of 0.4 nM [1]. Developed by Pfizer, it is the result of a targeted medicinal chemistry effort to engineer a lead PDE2 inhibitor with improved metabolic stability and a reduced risk of drug-drug interactions (DDI). This was achieved through late-stage microsomal oxidation, which introduced a hydroxyl group to the molecular scaffold, shifting its clearance mechanism from CYP450-dependent metabolism to a mixed profile that includes significant renal elimination [2]. This unique metabolic profile, combined with its high target selectivity and favorable pharmacokinetics, distinguishes PF-06815189 from other PDE2 inhibitors developed for cognitive and neuropsychiatric research.

Why Generic PDE2 Inhibitors Cannot Simply Replace PF-06815189 in Research Applications


While several PDE2 inhibitors share the same nominal target, they exhibit significant differences in their potency, selectivity profile, and—most critically—their drug metabolism and pharmacokinetic (DMPK) properties. A simple comparison of PDE2 IC50 values is insufficient for research selection. The clinically relevant differentiator for PF-06815189 is its engineered metabolic profile, which reduces the risk of drug-drug interactions (DDI) by decreasing reliance on cytochrome P450 (CYP) enzymes for clearance and introducing a significant renal elimination pathway [1]. This was achieved through a specific chemical modification (late-stage oxidation) [1]. Substituting PF-06815189 with another PDE2 inhibitor that lacks this profile, such as BAY 60-7550 or TAK-915, would introduce a different and potentially higher DDI liability in in vivo studies, confounding experimental results and limiting translational relevance. Furthermore, differences in absolute potency and selectivity margins across PDE family members (e.g., >1,000-fold vs. 100-fold) mean that off-target effects at equivalent target coverage can vary substantially .

Quantitative Differentiators for PF-06815189: A Comparative Evidence Guide for Scientific Procurement


Engineered Metabolic Profile: Reduced CYP-Mediated Clearance and Introduction of Renal Excretion to Mitigate DDI Risk

PF-06815189 was specifically engineered via late-stage microsomal oxidation to reduce its clearance by cytochrome P450 (CYP) enzymes and introduce renal clearance, thereby minimizing its risk as a 'victim' of drug-drug interactions (DDI) [1]. This is a key differentiator from its parent compound (PDE2 inhibitor 1) and from other PDE2 inhibitors not optimized for this profile. The compound exhibits a mixed metabolic profile with a significant renal clearance component: 22% in rat, 48% in dog, and 26% in nonhuman primate (NHP) [1]. This contrasts with many other PDE2 inhibitors that rely primarily on hepatic CYP-mediated metabolism, making them more susceptible to DDI liabilities.

Drug Metabolism Pharmacokinetics Drug-Drug Interaction ADME

Superior Selectivity Margin for PDE2 vs. PDE5 Compared to the Benchmark Inhibitor BAY 60-7550

PF-06815189 demonstrates a selectivity margin of >1,000-fold for PDE2 over PDE5 (PDE5 IC50 = 2439 nM / PDE2 IC50 = 0.4 nM) . This is a substantially larger window compared to the commonly used PDE2 inhibitor BAY 60-7550, which shows only >100-fold selectivity over PDE5 and other PDE family members . While not a direct head-to-head assay, the data from standardized panels indicates a significantly cleaner target engagement profile for PF-06815189 at effective concentrations.

Phosphodiesterase Selectivity Target Engagement Off-Target Effects

Broad Spectrum Off-Target Profiling Confirms Clean Pharmacology with No Significant Activities >10 μM

In a broad-spectrum BioPrint panel assessing activity against a wide array of receptors, ion channels, and enzymes, PF-06815189 demonstrated no significant activities (EC50 >10 μM) . While many PDE2 inhibitors are not comprehensively profiled in such panels, this data provides a high degree of confidence in the compound's specificity. For comparison, the clinically advanced PDE2 inhibitor TAK-915 is noted for its high selectivity over PDE1A (>4100-fold) , but a full off-target profile comparable to PF-06815189's BioPrint panel is not publicly available, limiting a direct safety margin comparison.

Selectivity Safety Pharmacology Off-Target Screening BioPrint

Favorable Multi-Species Pharmacokinetic Profile with High Oral Bioavailability and Predicted Low Human Dose

PF-06815189 exhibits a favorable and consistent pharmacokinetic profile across multiple preclinical species, including low plasma clearance, a moderate half-life, and good oral bioavailability (50-79%) [1]. Based on these data, the predicted human pharmacokinetic profile is characterized by a low plasma clearance of 2.9 mL/min/kg and a moderate half-life of 3.7 hours, leading to a predicted daily human dose of only 1.3 mg to achieve IC90 coverage of PDE2 [1]. This is a significantly lower predicted dose compared to other CNS-penetrant PDE2 inhibitors like TAK-915, which was dosed at 10-100 mg/kg in preclinical models , although differences in species and study design prevent a direct quantitative comparison of human dose predictions.

Pharmacokinetics Oral Bioavailability Clearance Half-Life Human Dose Prediction

In Vivo Efficacy in the Guinea Pig Miles Assay Demonstrates Functional PDE2 Inhibition and Vascular Permeability Reduction

The in vivo efficacy of PF-06815189 was confirmed in the guinea pig Miles assay, a functional model of vascular permeability. The compound was effective at reducing histamine-mediated increases in vascular permeability at all doses tested [1]. This in vivo functional readout confirms that the biochemical potency translates to a physiological effect. While other PDE2 inhibitors, such as BAY 60-7550, have shown efficacy in other models (e.g., cognition tasks at 1-3 mg/kg) , direct comparative efficacy in the same model is not available, limiting a quantitative comparison.

In Vivo Pharmacology Vascular Permeability Inflammation PDE2 Inhibition

Optimized Research Applications for PF-06815189 Based on Its Unique Differentiating Properties


In Vivo Studies Requiring Co-Administration of Multiple Compounds

For researchers planning in vivo experiments where PF-06815189 will be co-administered with other drugs (e.g., in combination therapy models), its engineered metabolic profile to reduce DDI risk is a critical selection factor. By shifting clearance away from CYP enzymes and towards renal excretion, PF-06815189 minimizes the potential for pharmacokinetic interactions that could confound efficacy or toxicity readouts [1].

Studies Demanding a Highly Selective PDE2A Chemical Probe with a Known Off-Target Profile

Investigators seeking to establish a direct, causal link between PDE2A inhibition and an observed phenotype should prioritize PF-06815189 due to its >1,000-fold selectivity over PDE5 and its clean profile in a broad-spectrum BioPrint panel (EC50 >10 µM) . This reduces the likelihood that experimental outcomes are driven by off-target activities, enabling a more definitive interpretation of PDE2A biology.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

The extensive multi-species PK characterization of PF-06815189, including detailed clearance, volume of distribution, and bioavailability data [2], makes it an ideal tool compound for building robust PK/PD models. The availability of a predicted human PK profile and a low anticipated efficacious dose further supports its use in translational research aimed at projecting clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06815189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.